

In Vitro Characterization of ZRBD-07: A Technical Guide

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Compound of Interest

Compound Name: RMS-07

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This technical guide provides a comprehensive overview of the in vitro characterization of ZRBD-07, an affibody ligand with a high affinity for the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and diagnostic applications of this molecule.

Quantitative Data Summary

The in vitro binding characteristics of ZRBD-07 have been determined using multiple biophysical techniques, demonstrating its high affinity for the SARS-CoV-2 RBD. The key quantitative data are summarized in the table below.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	36.3 nmol/L	Microscale Thermophoresis (MST)	[1]
Binding Free Energy (ΔG_{bind})	-405.6 kJ/mol	Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)	[1]

Experimental Protocols

A detailed description of the key experimental methodologies used for the in vitro characterization of ZRBD-07 is provided below.

1. Molecular Dynamics (MD) Simulation

Molecular dynamics simulations were employed to investigate the binding interaction between ZRBD-07 and the RBD at an atomic level.^[1] This computational method provides insights into the stability of the complex and the key residues involved in the interaction. The binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method with the g_mmpbsa tool in GROMACS.^[1] Per-residue free energy decomposition analysis was also performed to identify the specific amino acid residues contributing to the binding affinity.^[1]

2. Microscale Thermophoresis (MST)

Microscale Thermophoresis is a quantitative method used to determine the binding affinity between molecules in solution.^[1] In this assay, the RBD was labeled with a fluorescent dye, and its movement through a microscopic temperature gradient was monitored. The binding of ZRBD-07 to the fluorescently labeled RBD alters the thermophoretic movement of the complex. By titrating increasing concentrations of ZRBD-07 against a fixed concentration of labeled RBD, a binding curve is generated, from which the dissociation constant (K_d) can be derived.^[1] The experiments indicated a strong, exothermic binding interaction.^[1]

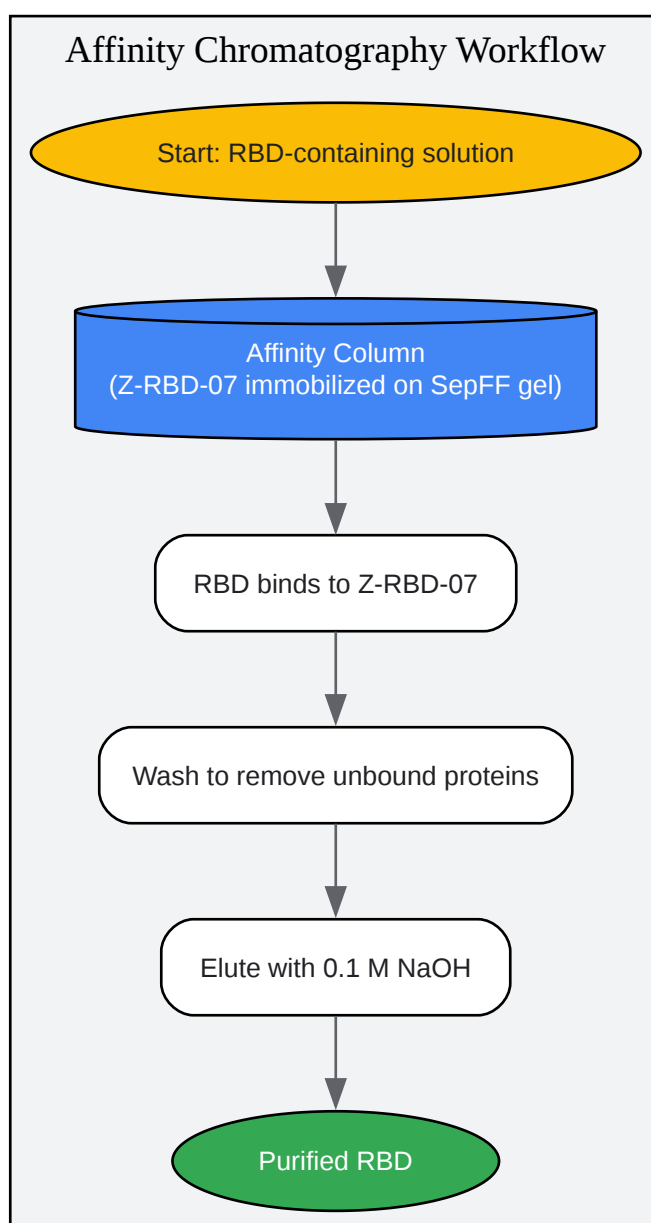
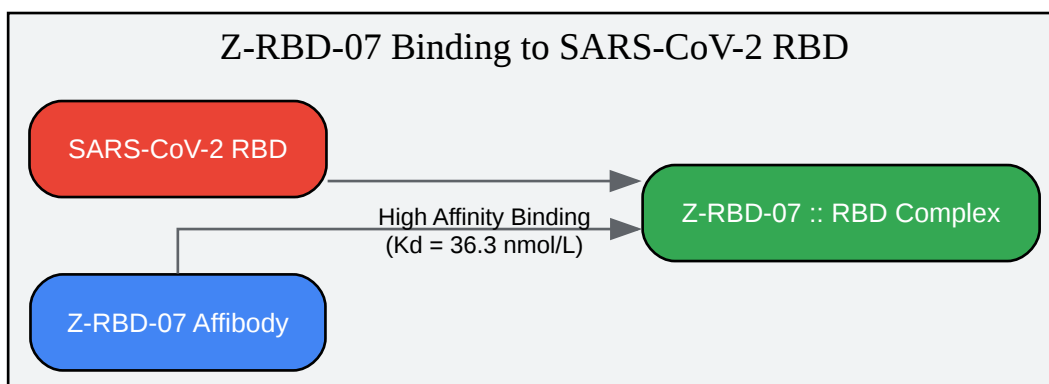
3. Affinity Chromatography

Affinity chromatography was utilized to assess the practical application of ZRBD-07 as a ligand for the purification of RBD.^[1] ZRBD-07 was coupled to a thiol-activated Sepharose 6 Fast Flow (SepFF) gel to create an affinity chromatography matrix.^[1] A solution containing the RBD was then passed through the column packed with the ZRBD-07 SepFF gel. The binding of RBD to the immobilized ZRBD-07 was observed, and subsequent elution with 0.1 mol/L NaOH confirmed the strong interaction and the potential for using this method for RBD purification.^[1]

Visualizations

Binding Interaction and Purification Workflow

The following diagrams illustrate the binding of ZRBD-07 to the SARS-CoV-2 RBD and the general workflow for affinity chromatography-based purification.



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References

- 1. Interface-Based Design of High-Affinity Affibody Ligands for the Purification of RBD from Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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